molecular formula C11H12ClFN2O2 B6239818 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride CAS No. 2361645-46-5

6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride

Cat. No. B6239818
CAS RN: 2361645-46-5
M. Wt: 258.7
InChI Key:
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Description

6-Fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride (6F-DHP) is a synthetic compound that has been used in a variety of scientific applications. It is a crystalline solid that has a melting point of 206°C and a molecular weight of 211.7 g/mol. 6F-DHP is a member of the benzoxazine family of compounds and has been used as a substrate for the synthesis of other compounds, as well as a probe for biochemical and physiological studies.

Scientific Research Applications

6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of other compounds, such as 4-fluorobenzyl alcohols, which have been used in the synthesis of pharmaceuticals. 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride has also been used as a probe for biochemical and physiological studies. It has been used to study the effects of enzyme activity on the synthesis of compounds, as well as to study the effects of compounds on enzyme activity.

Mechanism of Action

The mechanism of action of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride is not fully understood. It is believed that the compound binds to enzymes, such as cytochrome P450 (CYP450) enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a decrease in the synthesis of certain compounds, and can also lead to the accumulation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride are not fully understood. However, it is believed that the compound can inhibit the activity of enzymes, such as CYP450 enzymes, leading to a decrease in the synthesis of certain compounds. In addition, 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride can also lead to the accumulation of other compounds, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride in laboratory experiments include its low cost and the fact that it is a crystalline solid, making it easy to store and handle. Additionally, 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride is relatively stable, making it suitable for use in a variety of experiments. The main limitation of using 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of the compound on a given experiment.

Future Directions

There are a variety of potential future directions for the use of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride. For example, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride could be used in the development of new pharmaceuticals, as well as in the synthesis of other compounds. Finally, 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride could be used in the development of new analytical techniques, such as mass spectrometry, to better understand the structure and function of compounds.

Synthesis Methods

6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride can be synthesized from the reaction of 4-fluorobenzaldehyde and 3-amino-1-methylpyrrolidine in aqueous solution. The reaction is catalyzed by a base, such as potassium carbonate, and is followed by the addition of hydrochloric acid to form the hydrochloride salt of the 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride product. The reaction is typically carried out at temperatures between 50-60°C and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form 2-fluoro-2-benzoylaminophenol. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-fluoro-2-benzoylaminophenylcarbamate. The final step involves the reaction of this intermediate with pyrrolidine and formaldehyde to form the target compound.", "Starting Materials": [ "2-aminophenol", "2-fluorobenzoyl chloride", "ethyl chloroformate", "pyrrolidine", "formaldehyde" ], "Reaction": [ "Step 1: 2-aminophenol is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 2-fluoro-2-benzoylaminophenol.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form ethyl 2-fluoro-2-benzoylaminophenylcarbamate.", "Step 3: Pyrrolidine and formaldehyde are added to the reaction mixture to form 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride." ] }

CAS RN

2361645-46-5

Product Name

6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3'-pyrrolidine]-2-one hydrochloride

Molecular Formula

C11H12ClFN2O2

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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